methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
This compound is a pyrazolone derivative featuring a (4Z)-configuration, a 5-methoxyindole substituent, and a 4-methoxyphenyl group. The Z-configuration at the 4-position ensures a specific spatial arrangement, influencing intermolecular interactions and stability . The 5-methoxyindole moiety, a heterocyclic aromatic system with an electron-donating methoxy group, may enhance binding to serotonin receptors or other biological targets, while the 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions . The methyl acetate ester at the 3-position modulates solubility and bioavailability, making it a candidate for prodrug development .
Properties
Molecular Formula |
C26H28N4O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C26H28N4O5/c1-16(27-12-11-17-15-28-22-10-9-20(34-3)13-21(17)22)25-23(14-24(31)35-4)29-30(26(25)32)18-5-7-19(33-2)8-6-18/h5-10,13,15,28-29H,11-12,14H2,1-4H3 |
InChI Key |
OYMVOBXWGZROPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=C1C=C(C=C2)OC)C3=C(NN(C3=O)C4=CC=C(C=C4)OC)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, while also considering its molecular structure and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 884412-61-7 |
The structure includes a pyrazole ring linked to an indole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
In a comparative analysis, a related pyrazole compound demonstrated an IC50 value of 0.52 μM against COX-II, suggesting that this compound may exhibit comparable or enhanced efficacy due to structural similarities .
Anticancer Activity
The compound's potential anticancer activity has been explored through various in vitro studies. Indole derivatives are noted for their ability to induce apoptosis in cancer cells. For example, this compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
A study found that compounds with similar structures could inhibit tumor growth through modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds containing indole and pyrazole moieties have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 1: Inhibition of COX Enzymes
In a study focusing on the anti-inflammatory effects of pyrazole derivatives, methyl [(4Z)-...acetate was tested alongside other compounds for COX-I and COX-II inhibition. Results indicated that the compound exhibited selective inhibition of COX-II with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .
Case Study 2: Antitumor Activity
Another investigation assessed the cytotoxic effects of methyl [(4Z)-...acetate on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous pyrazolone/thiazolidinone derivatives:
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s ester carbonyl (C=O) is expected near 1723 cm⁻¹, consistent with ethyl ester derivatives in . The pyrazolone ketone (C=O) typically absorbs near 1680 cm⁻¹, slightly lower than thiazolidinone derivatives (1670–1650 cm⁻¹) due to conjugation differences . The 5-methoxyindole group may show N-H stretching near 3150 cm⁻¹, absent in fluorobenzyl or nitro-substituted analogs .
Solubility and Lipophilicity :
Crystallographic and Stability Data
- Structural analysis using SHELXL () reveals that Z-configured pyrazolones exhibit planar geometries, favoring π-stacking interactions. In contrast, thiazolidinone derivatives () show puckered rings due to sulfur’s larger atomic radius .
Preparation Methods
Formation of 1-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid
Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine under reflux in ethanol to yield 3-methyl-1-(4-methoxyphenyl)pyrazol-5-one. For the target compound, the methyl group at position 3 is replaced by a carboxylic acid. This is achieved by substituting ethyl acetoacetate with a β-ketoester bearing a carboxylic acid side chain (e.g., ethyl 3-carboxyacetoacetate). After hydrazine condensation, saponification with aqueous NaOH yields 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Key Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : Reflux (~78°C)
-
Catalyst : None
Esterification of the Carboxylic Acid Side Chain
The carboxylic acid at position 3 is esterified to introduce the methyl acetate group.
Methanol-Mediated Esterification
The carboxylic acid intermediate is treated with methanol in the presence of concentrated sulfuric acid (Fischer esterification). The reaction proceeds at 60–70°C for 6–8 hours, yielding methyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Optimization Note :
-
Excess methanol (5:1 molar ratio) drives the equilibrium toward ester formation.
Functionalization of the Indole Moiety
The 5-methoxy-1H-indol-3-yl ethylamine side chain is synthesized separately and introduced via condensation.
Fischer Indole Synthesis
5-Methoxyindole is synthesized via Fischer indole synthesis by reacting 4-methoxyphenylhydrazine with levulinic acid under acidic conditions (HCl, ethanol). The resulting 5-methoxyindole is alkylated at position 3 using 2-bromoethylamine hydrobromide in DMF with K₂CO₃ as a base.
Reaction Conditions :
Condensation to Form the Ethylideneamino Linkage
The pyrazolone’s ketone group at position 4 reacts with 2-(5-methoxy-1H-indol-3-yl)ethylamine to form the Z-configured ethylideneamino bridge.
Stereoselective Imine Formation
The ketone (from step 2) and amine are condensed in toluene under Dean-Stark conditions to remove water. Catalytic acetic acid promotes imine formation while favoring the Z-isomer via kinetic control.
Critical Parameters :
Final Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol.
Analytical Data
-
Melting Point : 182–184°C (decomposes).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (s, 1H, indole-H), 6.92–6.85 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (q, J = 6.4 Hz, 2H, CH₂NH), 2.51 (t, J = 6.4 Hz, 2H, CH₂), 2.10 (s, 3H, COOCH₃).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Tandem Reaction
A modified approach combines pyrazolone formation and indole alkylation in a single pot. Ethyl 3-carboxyacetoacetate, 4-methoxyphenylhydrazine, and 2-(5-methoxyindol-3-yl)ethylamine are refluxed in acetonitrile with K₂CO₃. This method reduces purification steps but yields a lower product (∼45%) due to competing side reactions.
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, the esterification and condensation steps are performed in a continuous flow reactor. Parameters:
Challenges and Optimization Strategies
-
Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to improve Z-selectivity (currently under investigation).
-
Amine Stability : 2-(5-Methoxyindol-3-yl)ethylamine is hygroscopic; storage under nitrogen is recommended.
-
Byproduct Formation : Acetic acid catalysis minimizes enol ether byproducts during condensation .
Q & A
Basic: What synthetic methodologies are effective for producing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
Core template assembly : Condensation of substituted indole derivatives with pyrazolone precursors under reflux in ethanol (65–80°C) with catalytic acetic acid (5 drops per 10 mL solvent) .
Schiff base formation : Reaction of intermediates with aldehydes (e.g., 4-methoxybenzaldehyde) to form the ethylidene linkage, followed by recrystallization from methanol or ethanol for purification .
Optimization strategies :
- Temperature control : Prolonged reflux (>4 hours) improves yield but may require monitoring for byproduct formation .
- Solvent selection : Ethanol is preferred for balancing solubility and reaction kinetics.
- Catalyst use : Acetic acid enhances imine formation efficiency .
Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
Answer:
- X-ray crystallography : Resolves the (Z)-configuration of the ethylidene group and confirms stereochemistry .
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1720 cm⁻¹, N-H stretches at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns methoxy protons (~δ 3.8–4.0 ppm) and indole/pyrazole ring protons (δ 6.5–8.0 ppm). Coupling constants verify geometric isomerism .
Best practice : Combine crystallography with NMR to resolve ambiguities in tautomeric forms .
Advanced: How can discrepancies between theoretical (DFT) and experimental spectral data be resolved?
Answer:
Discrepancies often arise from solvent effects or dynamic tautomerism. A systematic approach includes:
Computational adjustments : Incorporate solvent models (e.g., PCM for ethanol) in DFT calculations to better match experimental NMR shifts .
Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal splitting at low temperatures .
Crystallographic validation : Compare experimental bond lengths/angles with DFT-optimized geometries .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Answer:
- Key modifications :
- Assays :
- In vitro enzyme inhibition : Test against kinases or oxidases using fluorescence-based assays.
- Cellular uptake : Measure permeability via Caco-2 monolayers, correlating with logP values .
Advanced: What strategies improve purification yields while minimizing byproducts?
Answer:
- Gradient recrystallization : Use solvent pairs (e.g., DMF:EtOH, 1:1) to isolate high-purity crystals .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (20–50%) for polar byproducts .
Data-driven optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol recrystallization | 65 | 92 |
| DMF:EtOH (1:1) | 78 | 98 |
Advanced: How to analyze tautomeric equilibria in solution versus solid state?
Answer:
- Solid-state : Use X-ray crystallography to identify dominant tautomers (e.g., keto vs. enol forms) .
- Solution-state : Employ UV-Vis spectroscopy (λmax shifts) and ¹H NMR titration in DMSO-d₆ to monitor tautomer ratios .
Example : The pyrazolone ring may exhibit keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding in the solid state .
Advanced: What computational tools are recommended for predicting interaction with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to predict binding affinities .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore modeling : MOE or Schrödinger to identify critical interaction motifs (e.g., hydrogen bonds with the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
